1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol
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Overview
Description
1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol is an organic compound with the molecular formula C7H16O4. It is a colorless, viscous liquid that is soluble in water and many organic solvents. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol can be synthesized through several methods. One common method involves the reaction of propylene oxide with ethanol under basic conditions. Another method includes the reaction of ethylene oxide with 1-ethoxy-2-propanol .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism by which 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their solubility and reactivity. Additionally, the ethoxy group can participate in various chemical reactions, altering the compound’s properties and behavior .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-2-propanol: Similar in structure but lacks the additional hydroxyethoxy group.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group but has a different core structure.
2-Propanol, 1-methoxy-: Similar in structure but has a methoxy group instead of an ethoxy group.
Uniqueness
1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol is unique due to its combination of ethoxy and hydroxyethoxy groups, which provide it with distinct solubility and reactivity properties. This makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic characteristics .
Properties
CAS No. |
10525-62-9 |
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Molecular Formula |
C7H16O4 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-ethoxy-3-(2-hydroxyethoxy)propan-2-ol |
InChI |
InChI=1S/C7H16O4/c1-2-10-5-7(9)6-11-4-3-8/h7-9H,2-6H2,1H3 |
InChI Key |
XQHOKEIFXKDEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(COCCO)O |
Origin of Product |
United States |
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